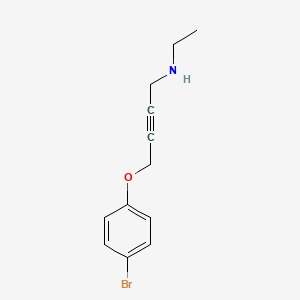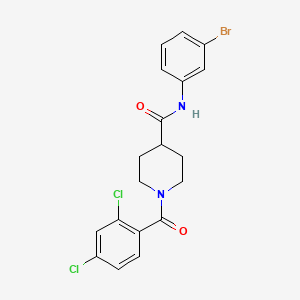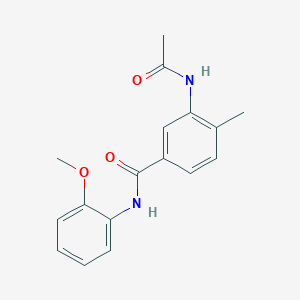![molecular formula C15H22ClNO2 B5025753 4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)
4-[(3-chloro-1-adamantyl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(3-chloro-1-adamantyl)carbonyl]morpholine” is a morpholine derivative with an adamantyl carbonyl group attached at the 4-position of the morpholine ring. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a compound with a unique cage-like structure . The presence of the adamantyl group can impart unique physical and chemical properties to the compound.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, it might involve the reaction of an appropriate adamantyl carboxylic acid or acid chloride with morpholine. Adamantyl-substituted compounds are often synthesized via reactions involving carbocation or radical intermediates .Molecular Structure Analysis
The adamantyl group is a rigid, three-dimensional structure that can impact the overall shape and properties of the molecule . The morpholine ring is a heterocyclic structure containing both nitrogen and oxygen atoms. The carbonyl group linking the adamantyl and morpholine moieties is a polar functional group that can participate in various chemical reactions.Chemical Reactions Analysis
The carbonyl group in this compound could potentially undergo nucleophilic addition reactions . The morpholine ring could also participate in electrophilic substitution reactions. The adamantyl group is generally quite inert, but under certain conditions, it might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group could impart significant steric bulk and influence the compound’s solubility and reactivity . The morpholine ring and carbonyl group could also contribute to the compound’s polarity and reactivity.Zukünftige Richtungen
The study and application of adamantyl-substituted compounds is an active area of research, with potential applications in medicinal chemistry, catalyst development, and nanomaterials . Further studies could explore the synthesis, characterization, and potential applications of this specific compound.
Wirkmechanismus
Target of Action
The primary target of ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone is Dipeptidyl peptidase 4 . This enzyme is involved in the breakdown of certain proteins and plays a key role in the regulation of the activity of hormones and other signaling molecules.
Mode of Action
It is believed to interact with its target, dipeptidyl peptidase 4, and modulate its activity . This interaction could lead to changes in the breakdown of specific proteins and the regulation of various cellular processes.
Biochemical Pathways
Given its target, it is likely to influence pathways related to protein degradation and hormone regulation . The downstream effects of these changes could include alterations in cellular signaling and function.
Result of Action
The molecular and cellular effects of ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone’s action would depend on the specific context of its use. Given its target, it could potentially influence a variety of cellular processes, including protein degradation and hormone regulation .
Eigenschaften
IUPAC Name |
(3-chloro-1-adamantyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c16-15-8-11-5-12(9-15)7-14(6-11,10-15)13(18)17-1-3-19-4-2-17/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVVADNQWIQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-tert-butyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5025670.png)

![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5025677.png)


![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)
![2,3-dichloro-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5025725.png)
![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B5025740.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5025749.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)
